Synthesis and characterization of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid
Synthesis and characterization of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid
Executive Summary
The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Its derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6] This guide provides a comprehensive, technically-grounded framework for the synthesis and characterization of a specific derivative, 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid. This molecule is a valuable synthon, incorporating both the bioactive imidazo[2,1-b]thiazole nucleus and an α,β-unsaturated carboxylic acid moiety, a common pharmacophore for covalent inhibition and a versatile handle for further chemical modification.
This document outlines a robust two-stage synthetic strategy, beginning with the construction of the core heterocyclic aldehyde via a Vilsmeier-Haack formylation, followed by the installation of the acrylic acid side chain using the Knoevenagel-Doebner condensation. We provide detailed, field-tested experimental protocols and delve into the rationale behind key procedural choices. Furthermore, a complete guide to the analytical characterization of the final compound is presented, including expected spectroscopic and chromatographic data, ensuring a self-validating system for researchers to confirm synthetic success and product purity.
The Imidazo[2,1-b]thiazole Scaffold: A Cornerstone of Medicinal Chemistry
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole system, a bicyclic scaffold that has captured the attention of medicinal chemists for decades.[3] This interest is largely due to its presence in clinically relevant molecules and its broad therapeutic versatility.[2] The scaffold's rigid, planar structure and the specific arrangement of nitrogen and sulfur heteroatoms provide a unique three-dimensional framework for interacting with various biological targets.
Derivatives of this core have been extensively investigated and have shown a remarkable range of biological activities, including:
-
Antimicrobial and Antitubercular Activity: The scaffold is a key component in the development of new agents against resistant bacterial and mycobacterial strains.[7][8][9]
-
Anticancer Properties: Certain derivatives act as microtubule-targeting agents, inducing cell cycle arrest and apoptosis in cancer cell lines.[6]
-
Anti-inflammatory Effects: Novel imidazo[2,1-b]thiazoles have been developed as potent and selective COX-2 inhibitors.[10]
-
Antiviral and Anthelmintic Applications: The well-known anthelmintic drug Levamisole features a reduced form of this heterocyclic system, and other derivatives have shown promise against a variety of viruses.[5]
The continued exploration of this scaffold is driven by the potential to develop novel therapeutics with improved efficacy and selectivity.[3] The title compound, 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid, represents a strategic design, functionalizing the core at the 5-position with a reactive acrylic acid group, poised for further derivatization or direct biological interaction.
A Proposed Synthetic Pathway: Rationale and Workflow
The synthesis of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid is most logically achieved through a two-stage process. This approach isolates the construction of the core heterocyclic system from the installation of the sensitive acrylic acid moiety, ensuring higher yields and cleaner conversions.
Stage 1: Synthesis of the key intermediate, 6-chloro-imidazo[2,1-b]thiazole-5-carbaldehyde. Stage 2: Conversion of the intermediate aldehyde to the target acrylic acid via a Knoevenagel-Doebner condensation.
This strategic division allows for purification of the intermediate aldehyde before proceeding to the final, more delicate condensation step.
Detailed Experimental Protocols
The following protocols are representative methodologies grounded in established chemical transformations for similar heterocyclic systems.
Protocol: Synthesis of 6-Chloro-imidazo[2,1-b]thiazole-5-carbaldehyde (Intermediate)
This procedure first involves the cyclocondensation to form the core ring system, followed by a Vilsmeier-Haack formylation to install the aldehyde group at the electron-rich 5-position.[11]
Step A: Synthesis of 6-Chloro-imidazo[2,1-b]thiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-amino-4-chlorothiazole (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add 1,3-dichloroacetone (1.1 eq) to the suspension.
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Reaction: Heat the mixture to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloro-imidazo[2,1-b]thiazole.
Step B: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a separate flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) with stirring. Allow the Vilsmeier reagent to form for 30 minutes.
-
Reaction Setup: Dissolve the 6-chloro-imidazo[2,1-b]thiazole (1.0 eq) from Step A in anhydrous DMF and cool the solution in an ice bath.
-
Reagent Addition: Add the freshly prepared Vilsmeier reagent dropwise to the solution of the thiazole derivative.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60-70 °C for 4-6 hours until TLC indicates consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold sodium hydroxide solution, causing the product to precipitate.
-
Isolation and Purification: Collect the crude aldehyde by vacuum filtration. Wash thoroughly with water. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure carbaldehyde intermediate.
Protocol: Synthesis of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid (Final Product)
This synthesis is achieved via the Doebner modification of the Knoevenagel condensation.[12] This method is advantageous as it uses malonic acid as the active methylene component, which undergoes condensation followed by in-situ decarboxylation to directly yield the acrylic acid product.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-imidazo[2,1-b]thiazole-5-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 115 °C) with continuous stirring for 3-5 hours. The evolution of CO₂ indicates the progress of the decarboxylation. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation: Acidify the aqueous mixture to a pH of 3-4 with concentrated hydrochloric acid. This will protonate the carboxylate and cause the final product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual pyridine hydrochloride.
-
Purification: Dry the solid under high vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid. A combination of spectroscopic and chromatographic techniques should be employed.
| Analysis | Purpose | Expected Results |
| Molecular Formula | Identity Confirmation | C₈H₅ClN₂O₂S |
| Molecular Weight | Identity Confirmation | 228.66 g/mol [14] |
| ¹H NMR | Structural Elucidation | - Vinyl Protons: Two doublets (J ≈ 16 Hz) characteristic of a trans double bond. - Aromatic Protons: Singlets or doublets corresponding to protons on the imidazo[2,1-b]thiazole ring. - Carboxylic Acid Proton: A broad singlet, typically downfield (>12 ppm), which is D₂O exchangeable. |
| ¹³C NMR | Structural Elucidation | - Carbonyl Carbon: Signal around 165-175 ppm. - Vinyl Carbons: Two signals in the olefinic region (115-145 ppm). - Aromatic Carbons: Multiple signals corresponding to the carbons of the heterocyclic core. |
| Mass Spectrometry | Molecular Weight Verification | - (ESI+) : Expected [M+H]⁺ at m/z ≈ 229. - (ESI-) : Expected [M-H]⁻ at m/z ≈ 227. - Isotopic pattern confirming the presence of one chlorine atom (M, M+2 peaks in ~3:1 ratio). |
| FT-IR | Functional Group ID | - O-H Stretch: Broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: Strong absorption around 1680-1710 cm⁻¹. - C=C Stretch: Absorption around 1620-1640 cm⁻¹. |
| HPLC | Purity Assessment | A single major peak indicating high purity (>95%). |
Potential Applications and Future Directions
The title compound serves as a highly valuable platform for drug discovery. The inherent biological potential of the imidazo[2,1-b]thiazole core, combined with the versatile acrylic acid moiety, opens several avenues for research:
-
Covalent Inhibitors: The α,β-unsaturated carbonyl system is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites. This makes it a prime candidate for developing targeted covalent inhibitors.
-
Peptide Coupling and Prodrugs: The carboxylic acid handle can be readily converted to amides via standard peptide coupling reactions, allowing for its conjugation to targeting ligands, peptides, or solubility-enhancing moieties.[15]
-
Lead Optimization: This compound can serve as a lead structure for optimization. Modifications to the chloro-substituent or further derivatization of the carboxylic acid could be explored to enhance potency, selectivity, and pharmacokinetic properties against various biological targets.[16]
Future work should focus on screening this compound against a panel of relevant biological targets, such as kinases, proteases, and microbial enzymes, to uncover its therapeutic potential.
References
-
Al-Sanea, M. M., et al. (2021). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Molecules. Available at: [Link]
-
Ahmad, I., et al. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Drug Discovery Technologies. Available at: [Link]
-
Yurttaş, L., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Archiv der Pharmazie. Available at: [Link]
-
Patel, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. Available at: [Link]
-
Shaikh, M. S., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Available at: [Link]
-
Guzmán-Hernández, K., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available at: [Link]
-
Kumar, R., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Kumar, R., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. PubMed. Available at: [Link]
-
Chegaev, K., et al. (2008). Imidazo[2,1-b]thiazole system: a scaffold endowing dihydropyridines with selective cardiodepressant activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Küçükgüzel, I., et al. (2015). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. DergiPark. Available at: [Link]
-
Sciforum (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Available at: [Link]
- Google Patents (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.
-
DeChristopher, B. A., et al. (2019). Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. Organic Process Research & Development. Available at: [Link]
-
Wikipedia (n.d.). Knoevenagel condensation. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Available at: [Link]
-
NextSDS (n.d.). 3-(6-CHLORO-IMIDAZO[2,1-B]THIAZOL-5-YL)-ACRYLIC ACID. Available at: [Link]
-
Shallal, M. A. H., et al. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Mohammed, L. A., & Al-Masoudi, W. A. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies. Available at: [Link]
-
Patel, R., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]
-
Lamani, R. S., et al. (2009). 3-{[6-(4-Chlorophenyl)imidazo[2,1-b][4][5][10]thiadiazol-2-yl]methyl}-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Suresha, G. P., et al. (2011). Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][4][5][10]thiadiazole derivatives. Der Pharma Chemica. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scbt.com [scbt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazo[2,1-b]thiazole system: a scaffold endowing dihydropyridines with selective cardiodepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
